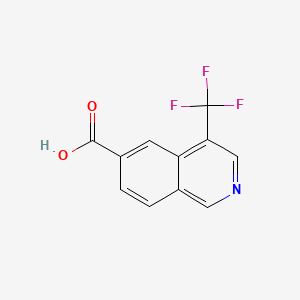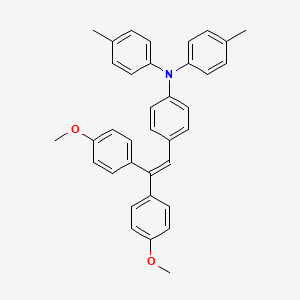
4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a vinyl group substituted with two 4-methoxyphenyl groups and an aniline moiety substituted with two p-tolyl groups. Its molecular structure contributes to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline typically involves a multi-step process. One common method includes the following steps :
Formation of the Vinyl Intermediate: The initial step involves the reaction of bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride in anhydrous tetrahydrofuran (THF). The mixture is refluxed for several hours, followed by quenching with aqueous hydrochloric acid and extraction with dichloromethane.
Coupling Reaction: The resulting intermediate is then subjected to a coupling reaction with bis(pinacolato)diboron in the presence of a palladium catalyst (Pd(dppf)Cl2·CH2Cl2) and potassium acetate in 1,4-dioxane. The reaction mixture is heated to 100°C and stirred for 24 hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The vinyl group allows for electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2,2-bis(4-methoxyphenyl)vinyl)benzene: Similar structure but with a benzene core.
2,2-Bis(4-methoxyphenyl)propane: Similar methoxyphenyl groups but different core structure.
Uniqueness
4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline is unique due to its combination of vinyl and aniline moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Properties
Molecular Formula |
C36H33NO2 |
|---|---|
Molecular Weight |
511.7 g/mol |
IUPAC Name |
N-[4-[2,2-bis(4-methoxyphenyl)ethenyl]phenyl]-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C36H33NO2/c1-26-5-15-31(16-6-26)37(32-17-7-27(2)8-18-32)33-19-9-28(10-20-33)25-36(29-11-21-34(38-3)22-12-29)30-13-23-35(39-4)24-14-30/h5-25H,1-4H3 |
InChI Key |
HAWAKYAYFZBXDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12522706.png)
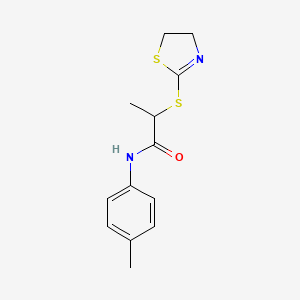
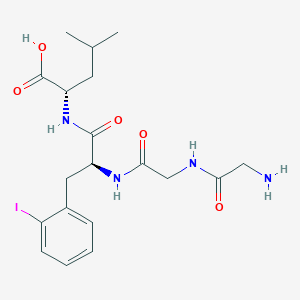
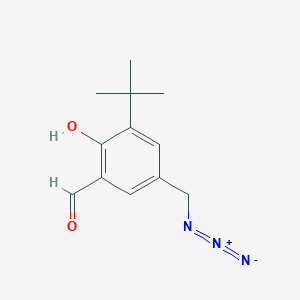
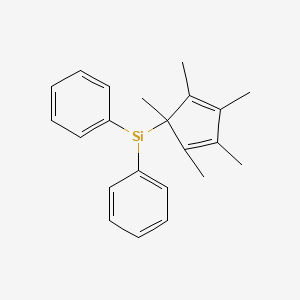
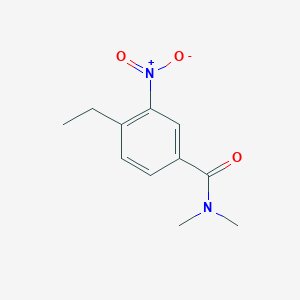

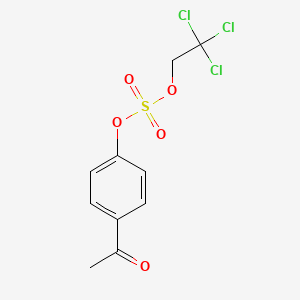
![4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12522747.png)
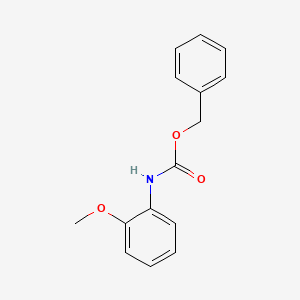
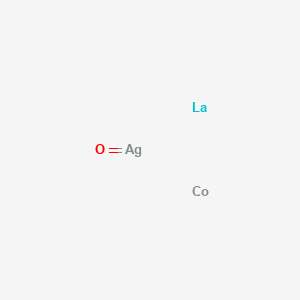
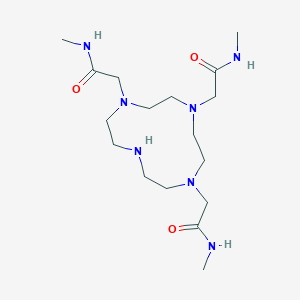
silane](/img/structure/B12522793.png)
